![molecular formula C26H21FN2O5 B2493474 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866348-67-6](/img/structure/B2493474.png)
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
"2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is a compound that can be synthesized through various chemical procedures. Its chemical structure involves a quinolinone core, which is functionalized with benzoyl and dimethoxyphenyl groups. This compound's relevance spans across multiple scientific domains due to its unique structure and potential bioactivity.
Synthesis Analysis
The synthesis of similar quinolinone derivatives typically involves multi-step chemical processes, including the formation of quinolinone core, followed by the introduction of specific functional groups such as benzoyl and dimethoxyphenyl moieties. For instance, compounds with related structures have been synthesized through interactions involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline under certain conditions to obtain novel heterocycles with potential antibacterial activity (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is characterized by advanced spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These studies reveal the arrangement of atoms within the molecule and the electronic properties contributing to its reactivity and potential biological interactions (El-Azab et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, including cyclocondensations, hydroaminations, and oxidations, which are pivotal in synthesizing complex molecules. These reactions are influenced by the compound's electronic configuration and the presence of functional groups that dictate its reactivity towards different reagents (Severin et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in material science or pharmaceutical formulations. Techniques such as X-ray crystallography provide insight into the molecule's geometry and intermolecular interactions (Celik et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the compound's molecular structure. Studies on related compounds show varied reactivity patterns that are pivotal in synthetic chemistry and the design of molecules with desired biological or physical properties (Pedgaonkar et al., 2014).
properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-18-9-10-21(23(13-18)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-11-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDRFXNHRHKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
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